![molecular formula C23H25ClN4O2S2 B2716014 N-(4-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzo[d]thiazole-2-carboxamide hydrochloride CAS No. 1216622-87-5](/img/structure/B2716014.png)

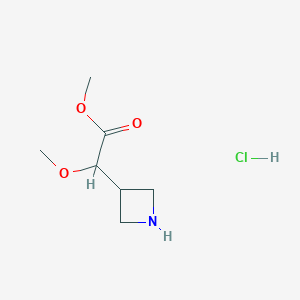

N-(4-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzo[d]thiazole-2-carboxamide hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

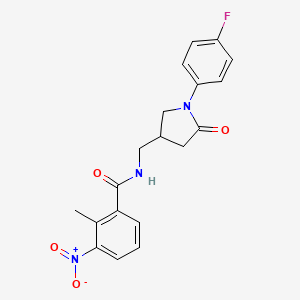

Benzo[d]thiazole derivatives are important in the search for new antimycobacterial agents . They are designed and synthesized in combination with piperazine and various 1,2,3 triazoles .

Synthesis Analysis

The synthesis of these compounds involves the use of Suzuki-Miyaura cross-coupling reactions . They are characterized by 1H NMR, 13C NMR, HPLC, and MS spectral analysis .Molecular Structure Analysis

The molecular structure and photophysical properties of these compounds are studied using experimental and theoretical methods . The degree of charge transfer gradually increases with an increase in solvent polarity .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include the reaction of diethyl 2-methyl-2-(4-thiocarbamoylphenyl)malonates with α-bromoaldehyde diethyl acetals or α-haloketones followed by hydrolysis of esters .Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, including their photophysical and electrochemical properties, are affected by solvent polarity .Aplicaciones Científicas De Investigación

Anticancer Properties

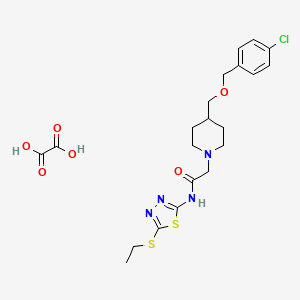

Research on N-(5-R-benzyl-1,3-thiazol-2-yl)-4,5-dihydro-1H-imidazole-2-carboxamides revealed these compounds, prepared via reactions involving sulfur and morpholine, exhibit promising anticancer activities. Such compounds were evaluated within the Developmental Therapeutic Program of the National Cancer Institute, suggesting a potential pathway for the development of new anticancer agents (Horishny et al., 2020).

Anti-inflammatory and Analgesic Agents

The synthesis of novel heterocyclic compounds derived from visnaginone and khellinone, involving the use of morpholine, resulted in substances with significant COX-2 inhibitory, analgesic, and anti-inflammatory activities. This research underscores the potential of benzothiazole and morpholine derivatives in developing new treatments for inflammation and pain (Abu‐Hashem et al., 2020).

Antimicrobial Agents

A study on N-{5-[(2-chlorophenyl)methylene]-2-(4-hydroxyphenyl)-4-oxo(1,3-thiazolidin-3-yl)}{4-[2-(4-methylphenyl)-4-oxo(3-hydroquinazolin-3-yl)]phenyl}carboxamides highlighted the in vitro antibacterial and antifungal activities against a range of pathogens. This research demonstrates the utility of benzothiazole derivatives in addressing microbial resistance (Desai et al., 2011).

Neuroprotective Agents

Compounds such as N-[2-(4-morpholinyl)ethyl]-4-(3-trifluoromethylphenyl)-2-thiazolecarboxamide hydrochloride have been synthesized and evaluated for their anti-anoxic (AA) activity, offering insights into the development of cerebral protective agents. This highlights the potential role of benzothiazole and morpholine derivatives in neuroprotection and the treatment of conditions associated with oxygen deprivation in the brain (Ohkubo et al., 1995).

Mecanismo De Acción

These compounds display significant activity against Mycobacterium tuberculosis (Mtb) H37Ra . Molecular docking and dynamics studies are carried out to understand the putative binding pattern, as well as the stability of the protein–ligand complex, against the selected target Pantothenate synthetase of Mtb .

Direcciones Futuras

Propiedades

IUPAC Name |

N-(4-methyl-1,3-benzothiazol-2-yl)-N-(3-morpholin-4-ylpropyl)-1,3-benzothiazole-2-carboxamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N4O2S2.ClH/c1-16-6-4-9-19-20(16)25-23(31-19)27(11-5-10-26-12-14-29-15-13-26)22(28)21-24-17-7-2-3-8-18(17)30-21;/h2-4,6-9H,5,10-15H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZFCYGRLGJLJAN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)SC(=N2)N(CCCN3CCOCC3)C(=O)C4=NC5=CC=CC=C5S4.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25ClN4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

489.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-4-(Dimethylamino)-N-[[1-ethyl-2-(1-methylpyrazol-4-yl)piperidin-3-yl]methyl]-N-methylbut-2-enamide](/img/structure/B2715931.png)

![2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/no-structure.png)

![N-[3-(2-quinoxalinyl)phenyl]-2-thiophenesulfonamide](/img/structure/B2715935.png)

![N-(5-chloro-2-methoxyphenyl)-2-[5-methyl-3-oxo-7-(pyridin-2-yl)-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl]acetamide](/img/structure/B2715938.png)

![3-[(4-Chlorophenyl)methyl]-1-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]urea](/img/structure/B2715940.png)

![Ethyl 2-[(3-bromoadamantane-1-carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2715941.png)

![lithium(1+) ion 4-{[3-(dimethylamino)pyrrolidin-1-yl]methyl}-1-methyl-1H-pyrazole-3-carboxylate](/img/structure/B2715945.png)

![3-(4-ethoxyphenyl)-2-((2-oxo-2-phenylethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2715948.png)